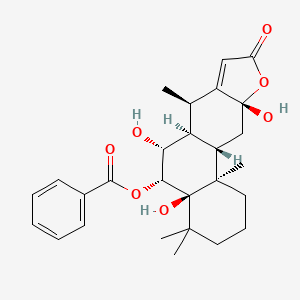

12-demethylneocaesalpin F

説明

12-Demethylneocaesalpin F (CAS: 1228964-10-0) is a rare natural product isolated from plant sources, frequently cataloged in Traditional Chinese Medicine (TCM) rare compound libraries. Its molecular formula is C₂₇H₃₄O₇, with a molecular weight of 470.56 g/mol . The compound is characterized by a complex oxygenated structure, likely derived from terpenoid or polyketide biosynthetic pathways. It is commercially available at a high cost (¥5200 for 5 mg), reflecting its scarcity and specialized applications in pharmacological research .

特性

IUPAC Name |

[(4aR,5R,6R,6aS,7R,10aR,11aS,11bR)-4a,6,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O7/c1-15-17-13-19(28)34-26(17,31)14-18-20(15)21(29)22(33-23(30)16-9-6-5-7-10-16)27(32)24(2,3)11-8-12-25(18,27)4/h5-7,9-10,13,15,18,20-22,29,31-32H,8,11-12,14H2,1-4H3/t15-,18-,20-,21+,22+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLRSKHOMKTLFY-WKAYIHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C1=CC(=O)O3)O)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)O)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-Demethylneocaesalpin F involves the chemical investigation of Caesalpinia crista and Caesalpinia pulcherrima. The compound is isolated along with several known constituents through various extraction and purification processes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the production is carried out in research laboratories through chemical synthesis and extraction from natural sources .

化学反応の分析

Types of Reactions: 12-Demethylneocaesalpin F undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

12-Demethylneocaesalpin F has a variety of scientific research applications:

Chemistry: It is used as a reference standard and in the study of diterpene esters.

Biology: The compound exhibits significant antifungal activity against Aspergillus fumigatus, with effectiveness comparable to or greater than amphotericin B.

Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for potential therapeutic applications.

Industry: It is utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations.

作用機序

The mechanism by which 12-Demethylneocaesalpin F exerts its effects involves interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death. The exact molecular targets and pathways are still under investigation, but its antifungal activity suggests it may interfere with cell wall synthesis or membrane integrity .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and commercial attributes of 12-demethylneocaesalpin F and analogous compounds:

Key Observations:

Structural Complexity: this compound shares oxygen-rich features with coumarins (e.g., (-)-Praeruptorin A) but has a larger backbone than most lactones (e.g., Perilloxin). Its molecular weight bridges smaller coumarins and larger glycosides like Borapetoside D .

Functional Groups :

- The high oxygen content (7 oxygen atoms) in this compound implies multiple hydroxyl, ketone, or ester groups, common in bioactive plant metabolites. This contrasts with simpler lactones like Perilloxin (C₁₆H₁₈O₄) .

Commercial Rarity :

Discrepancies and Limitations

生物活性

12-Demethylneocaesalpin F is a natural diterpenoid compound derived from the plant Caesalpinia pulcherrima. This compound has garnered attention due to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a neocaesalpinoid and is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it has a CAS number of 1228964-10-0.

Antifungal Activity

One of the most significant biological activities of this compound is its antifungal effect against Aspergillus fumigatus. Research indicates that this compound exhibits potent antifungal properties that may rival conventional antifungal agents like amphotericin B.

Research Findings:

- A study demonstrated that this compound effectively inhibited the growth of Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) comparable to amphotericin B .

- The mechanism of action involves disruption of essential biochemical pathways in the fungal cells, leading to cell death.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 0.5 | Comparable to Amphotericin B (0.5) |

| Amphotericin B | 0.5 | Standard antifungal agent |

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.

Case Study:

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in significant reductions in cytokines such as TNF-alpha and IL-6 .

Anticancer Potential

The compound has been investigated for its potential anticancer effects, particularly in inhibiting tumor growth.

Findings:

- A study focused on renal cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis .

- The compound was found to downregulate the expression of genes associated with tumor progression, suggesting a potential role as an adjunctive therapy in cancer treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Antifungal Mechanism: Disruption of cell membrane integrity in fungi.

- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

- Anticancer Mechanism: Induction of apoptosis through mitochondrial pathways and modulation of oncogenes.

Comparison with Similar Compounds

When compared to other compounds within the neocaesalpinoid family, this compound stands out due to its potent antifungal activity and broader range of applications.

| Compound | Antifungal Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Neocaesalpin O | Moderate | Low | Moderate |

| Caesalpinin A | Low | Moderate | Low |

Q & A

How is the molecular structure of 12-demethylneocaesalpin F characterized, and what analytical techniques are essential for confirmation?

Basic Research Focus

Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to identify functional groups and connectivity, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography is critical for resolving stereochemistry . Purity is validated via HPLC (≥95% purity thresholds) and thin-layer chromatography (TLC) . For novel derivatives, comparative analysis with spectral databases (e.g., SciFinder, Reaxys) is necessary to rule out redundancy .

What synthetic pathways are feasible for this compound, and how can reaction conditions be optimized?

Basic Research Focus

Retrosynthetic analysis guided by its diterpenoid backbone suggests modular approaches, such as cyclization of geranylgeranyl diphosphate analogs. Key steps include:

- Oxidation control : Use of TEMPO or metal catalysts to prevent over-oxidation of methyl groups.

- Stereoselective cyclization : Chiral auxiliaries or enzymatic catalysis to ensure correct ring stereochemistry .

- Purification : Flash chromatography or preparative HPLC to isolate intermediates. Yield optimization requires DOE (design of experiments) to test variables like solvent polarity, temperature, and catalyst loading .

What methodologies are recommended for isolating this compound from natural sources, and how can yield be improved?

Basic Research Focus

High-speed countercurrent chromatography (HSCCC) is effective for isolating oxygenated diterpenoids due to its high resolution for polar compounds. Parameters include:

- Solvent system : Hexane-ethyl acetate-methanol-water (HEMWat) gradients.

- Flow rate : 2–3 mL/min for optimal retention of target molecules .

Yield improvements involve pre-enrichment via solvent partitioning (e.g., ethyl acetate for mid-polarity fractions) and lyophilization to concentrate crude extracts .

How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Advanced Research Focus

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols : Adopt NIH/WHO guidelines for cytotoxicity assays (e.g., MTT, SRB).

- Meta-analysis : Pool data from ≥5 independent studies to identify outliers and calculate weighted effect sizes .

- Control benchmarking : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

What advanced techniques elucidate the mechanism of action of this compound in cancer models?

Advanced Research Focus

Mechanistic studies require multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax).

- Proteomics : SILAC labeling to quantify protein interaction networks.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like topoisomerase II .

Validation via CRISPR-Cas9 knockout of candidate pathways (e.g., NF-κB) confirms functional relevance .

How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Advanced Research Focus

QSAR (quantitative structure-activity relationship) models using Gaussian-based DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) linked to antioxidant activity. Molecular dynamics simulations (AMBER/CHARMM) assess stability of analog-target complexes. Prioritize derivatives with ≤-8.0 kcal/mol binding energies and ADMET-compliant profiles (e.g., SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。